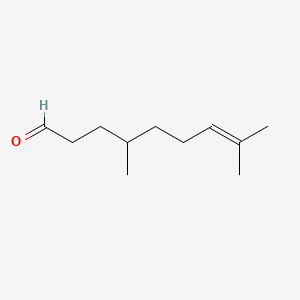

4,8-Dimethylnon-7-enal

Description

Nomenclature and Structural Variants of 4,8-Dimethylnon-7-enal

The precise naming and identification of a chemical compound are fundamental to scientific communication. This section details the systematic nomenclature and the different spatial arrangements of this compound.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound . chemspider.com This name is derived from its structure: a nine-carbon (nonane) backbone with an aldehyde group (-al) at position 1, a double bond between carbons 7 and 8 (-7-en), and methyl groups at positions 4 and 8. chemspider.com

In scientific literature and commercial contexts, it may also be referred to by other names. One common alias is 7-Nonenal, 4,8-dimethyl- . chemspider.comchem960.com It is important to recognize these different naming conventions to accurately identify the compound in various databases and publications.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound |

| Common Alias | 7-Nonenal, 4,8-dimethyl- |

| Molecular Formula | C11H20O |

| CAS Number | 58772-83-1 |

Data sourced from multiple chemical databases. chemspider.comguidechem.comchemsrc.com

The structure of this compound contains a chiral center at the fourth carbon atom, where one of the methyl groups is attached. This chirality gives rise to two stereoisomers, which are non-superimposable mirror images of each other. These are designated as (R)-4,8-Dimethylnon-7-enal and (S)-4,8-Dimethylnon-7-enal.

The specific three-dimensional arrangement, or stereochemistry, of these isomers can significantly influence their biological activity and sensory properties. For instance, in the context of fragrance chemistry, the (R)-enantiomer, specifically (6R),8-dimethylnon-7-enal (using an alternative numbering system), has been noted as a particularly preferred compound for its olfactory characteristics. google.comgoogle.com The synthesis of specific enantiomers often requires stereoselective methods to produce the desired form with high purity. lookchem.comrsc.org

Contextualization within Isoprenoid and Terpenoid Chemistry

This compound belongs to the broad class of organic compounds known as isoprenoids or terpenoids. These compounds are derived from the five-carbon precursor isoprene (B109036). While not a direct polymer of isoprene units, its carbon skeleton is related to the irregular terpenoids.

Its structural relative, (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT) , is a well-known C11 homoterpene. nist.gov DMNT is a volatile organic compound emitted by many plants, often in response to herbivory, where it acts as a signaling molecule to attract predators and parasites of the herbivores. The structural similarity between this compound and DMNT suggests a potential biosynthetic link and similar roles in chemical ecology, although this is an area that requires further investigation.

Historical Perspectives and Early Research on this compound

Early research into compounds structurally related to this compound often focused on their natural occurrence and synthesis. For example, the related ketone, 4,8-dimethylnon-7-en-2-one , was identified in the venom gland of the invasive hornet Vespa velutina, where it is believed to function as an alarm pheromone. researchgate.netresearchgate.net This discovery highlighted the importance of this class of compounds in insect chemical communication.

The synthesis of this compound and its derivatives has been explored in the context of creating novel fragrance compounds. Patents from the early 2000s describe methods for its preparation, such as the hydroformylation of 5,7-dimethyl-octa-1,6-diene, and highlight its desirable fresh, orange peel, and herbaceous notes. google.comgoogle.com

Current Academic Significance and Research Trajectories

Current research continues to explore the synthesis and application of this compound and its analogs. The development of efficient and stereoselective synthetic routes remains a key area of interest for organic chemists. lookchem.comchemrxiv.org

Furthermore, its potential biological activities are an active area of investigation. The identification of the related (R)-4,8-dimethylnon-7-enoic acid in the cloacal gland secretion of the tuatara (Sphenodon punctatus) suggests a role for this carbon skeleton in vertebrate chemical signaling as well. researchgate.net Research into the venom components of various wasp species has also identified related compounds, indicating a broader significance in insect defense and communication. nih.gov

Future research is likely to focus on elucidating the biosynthetic pathways of this compound in different organisms, understanding the specific roles of its stereoisomers in biological systems, and exploring its potential for commercial applications in the fragrance and pest management industries.

Structure

2D Structure

3D Structure

Properties

CAS No. |

58772-83-1 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

4,8-dimethylnon-7-enal |

InChI |

InChI=1S/C11H20O/c1-10(2)6-4-7-11(3)8-5-9-12/h6,9,11H,4-5,7-8H2,1-3H3 |

InChI Key |

JYZBGRBGMXAFMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)CCC=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches to 4,8 Dimethylnon 7 Enal

Total Synthesis Strategies for 4,8-Dimethylnon-7-enal

Total synthesis of this compound can be approached through either de novo construction of the molecule or by coupling smaller fragments.

De Novo Synthetic Pathways

De novo synthesis involves building the molecular framework from basic starting materials.

Aldol (B89426) condensation is a powerful tool for forming carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com In the context of this compound, this could involve the reaction between 3-methylbutanal (B7770604) and 4-methylpent-3-enal. The use of a base catalyst, such as L-proline, can facilitate this reaction. The reaction involves the formation of an enolate from one carbonyl compound, which then acts as a nucleophile, attacking the carbonyl carbon of the second compound. libretexts.org Subsequent dehydration of the aldol addition product yields the α,β-unsaturated aldehyde skeleton. The efficiency of this method is dependent on reaction conditions such as temperature, catalyst loading, and solvent polarity.

Table 1: Aldol Condensation for this compound Synthesis

| Reactants | Catalyst | Solvent | Temperature |

|---|

This table illustrates a potential set of reactants and conditions for the synthesis of the carbon skeleton of this compound via an aldol condensation reaction.

Hydroformylation, also known as the oxo process, introduces a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. google.comepo.org For the synthesis of this compound, the precursor 5,7-dimethylocta-1,6-diene (B13893749) is a suitable substrate. google.comjustia.comgoogle.com This reaction is typically catalyzed by transition metal complexes, particularly those of rhodium or cobalt. google.comepo.org The choice of catalyst and ligands is crucial for controlling the regioselectivity of the aldehyde group addition. The reaction is carried out under high pressure with a mixture of carbon monoxide and hydrogen (syngas). epo.org A reported synthesis achieved a 48% yield of this compound by heating the diene precursor to 100°C under a pressure of 3x104 HPa for 12 hours. google.comgoogle.com

Table 2: Hydroformylation of 5,7-Dimethylocta-1,6-diene

| Precursor | Catalyst System | Pressure | Temperature | Yield |

|---|

This table summarizes the reaction conditions and yield for the synthesis of this compound via hydroformylation. google.comgoogle.com

The direct oxidation of a primary alcohol, 6,8-dimethylnon-7-en-1-ol, provides a straightforward route to this compound. A variety of oxidizing agents can be employed for this transformation. For instance, pyridinium (B92312) chlorochromate (PCC) is a common reagent for the oxidation of primary alcohols to aldehydes. acs.org Another effective system is the use of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). This method is often preferred due to its mild reaction conditions, which help to minimize over-oxidation to the corresponding carboxylic acid. The reaction is typically carried out at low temperatures (0–5 °C) in a biphasic system.

Table 3: Oxidation of 6,8-Dimethylnon-7-en-1-ol

| Precursor Alcohol | Oxidizing System | Temperature |

|---|---|---|

| 6,8-Dimethylnon-7-en-1-ol | TEMPO/NaOCl | 0-5 °C |

This table presents two common methods for the oxidation of the precursor alcohol to this compound. acs.org

Fragment Coupling Methodologies

Fragment coupling strategies involve the synthesis of smaller, less complex fragments of the target molecule, which are then joined together. While specific examples for this compound are not extensively detailed in the provided search results, general principles of fragment coupling, such as Suzuki or Negishi cross-coupling reactions, could theoretically be applied. pitt.edu These methods typically involve the coupling of an organometallic reagent with an organic halide and are widely used in the synthesis of complex organic molecules.

Optimization of Synthetic Reaction Conditions for this compound

The efficiency, selectivity, and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. This includes the selection of the catalyst, control of physical parameters, and the choice of solvent.

Catalyst System Selection and Ligand Design

The choice of catalyst and its associated ligands is paramount for controlling the outcome of the synthesis. Different metal catalysts are suited for different transformations.

Rhodium Catalysis: In asymmetric hydroformylation, rhodium catalysts are widely used. The ligand plays a critical role in inducing asymmetry. For the synthesis of 6,8-dimethylnon-7-enal, a catalyst system comprising bis-(η⁴-1,5-cyclooctadiene)-di-μ-methoxy-di-rhodium(I) and a bulky phosphine (B1218219) ligand, 1,8-diphenylphosphino-dimethyl-9,9-xanthene (a Xantphos-type ligand), has been patented. google.com

Palladium Catalysis: For oxidative cyclization reactions, palladium catalysts are common. The reactivity and selectivity are tuned by both the palladium salt and the co-oxidant. Systems like Pd(OAc)₂/Cu(OAc)₂ and PdCl₂/1,4-benzoquinone (BQ) lead to different diastereoselectivities. acs.orgacs.org The addition of ligands such as pyridine (B92270) can also modify or even inhibit the reaction. acs.org

Iron Catalysis: Earth-abundant and less toxic metals like iron are gaining traction. Iron(III) chloride (FeCl₃) has been investigated as a Lewis acid catalyst for carbonyl-olefin metathesis reactions, which represent an alternative route to complex aldehydes. doi.org

| Reaction Type | Metal Catalyst | Ligand / Co-oxidant | Target Transformation | Source |

|---|---|---|---|---|

| Asymmetric Hydroformylation | Rhodium(I) | 1,8-diphenylphosphino-dimethyl-9,9-xanthene | Olefin to Chiral Aldehyde | google.com |

| Oxidative Cyclization | Palladium(II) | 1,4-Benzoquinone (BQ) | Alkenol to Cyclic Ether | acs.orgacs.org |

| Carbonyl-Olefin Metathesis | Iron(III) | None (Lewis Acid) | Oxetane to Aldehyde | doi.org |

| Asymmetric Alkyl Addition | Titanium(IV) | (-)-MIB / Bis(sulfonamide) L*2 | Aldehyde to Chiral Alcohol | google.com |

Reaction Parameter Control (Temperature, Pressure, Concentration)

Physical parameters must be precisely controlled to ensure optimal reaction outcomes, including selectivity and yield.

Temperature: Temperature control is critical. Low temperatures, such as -78 °C, are often required for highly selective aldol reactions to minimize side reactions and control stereochemistry. rsc.org In contrast, hydroformylation reactions may require elevated temperatures, typically between 100 °C and 120 °C, to achieve a reasonable reaction rate. google.comgoogle.com For some palladium-catalyzed cyclizations, increasing the temperature from 25 °C to 60 °C was necessary to activate tertiary alcohol substrates. acs.org

Pressure: High pressure is a defining feature of hydroformylation. The reaction to produce 6,8-dimethylnon-7-enal is conducted under an equimolar mixture of carbon monoxide and hydrogen at a pressure of 3 x 10⁴ HPa. google.com

Concentration: Catalyst loading and substrate concentration are optimized to balance reaction speed and cost. In studies of iron-catalyzed metathesis, the concentration of FeCl₃ was varied (e.g., 7.5 mol% to 10.0 mol%) to study its effect on the reaction kinetics. doi.org

| Reaction Type | Temperature | Pressure | Catalyst Loading | Source |

|---|---|---|---|---|

| Hydroformylation | 100-120 °C | 3 x 10⁴ HPa | ~0.05 mol% Rh | google.comgoogle.com |

| Diastereoselective Aldol Reaction | -78 °C to 0 °C | Atmospheric | Stoichiometric Reagent | rsc.org |

| Pd-Catalyzed Cyclization | 25 °C to 80 °C | Atmospheric | 5 mol% PdCl₂ | acs.org |

| Fe-Catalyzed Metathesis | 35 °C | Atmospheric | 5 - 10 mol% FeCl₃ | doi.org |

Solvent Systems and Reaction Media Engineering

The choice of solvent can influence solubility, reaction rates, and even the reaction pathway. A range of solvents is used in the synthesis of this compound and its precursors. Dichloromethane (CH₂Cl₂) and other chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) are common due to their inertness and ability to dissolve a wide range of organic compounds and catalysts. doi.orgprepchem.com Ethereal solvents such as tetrahydrofuran (B95107) (THF) are frequently used for reactions involving organometallic reagents and for palladium-catalyzed cyclizations. acs.orgrsc.org Toluene is another effective solvent for these cyclizations. acs.org

More advanced concepts involve engineering the reaction medium itself. Supramolecular hosts, such as resorcin lookchem.comarene capsules, have been explored to create microenvironments that can spatially segregate incompatible catalysts. tum.de This allows for one-pot tandem reactions that would otherwise be impossible, representing a sophisticated approach to reaction media engineering. tum.de

Yield Enhancement and Purity Improvement Strategies

Hydroformylation Route and Yield Optimization

One of the primary methods for synthesizing a structurally related isomer, 6,8-dimethylnon-7-enal, is through the hydroformylation of 5,7-dimethylocta-1,6-diene. In a patented process, this reaction is carried out by heating the diene with a suitable catalyst system. The reaction is typically heated to around 100°C, with careful temperature control to manage the exothermic nature of the reaction, ensuring the temperature does not exceed 120°C. After a reaction time of 12 hours, the product is isolated. A reported yield for this process is 48%. google.com

A similar strategy involving hydroformylation has been applied to the hydrocarbon fraction of essential oils, such as that from Rosmarinus officinalis. This demonstrates the potential of using natural starting materials, though the complexity of the feedstock can lead to a mixture of products, necessitating efficient purification. researchgate.net

Purification via Chromatography

For achieving high purity, particularly in laboratory-scale syntheses or when dealing with complex reaction mixtures, column chromatography is a widely used technique. In the synthesis of related compounds, such as 4,8-dimethylnon-7-enenitrile (B1208599), flash column chromatography using a silica (B1680970) gel stationary phase and a solvent system like a hexane/ethyl acetate (B1210297) gradient has proven effective for purification. tdx.cattesisenred.net This method allows for the separation of the desired product from by-products and unreacted starting materials based on their differing polarities.

Strategies from Related Syntheses

In another example, the synthesis of (R)-4,8-dimethylnon-7-enoic acid involved hydrolysis of the corresponding ester. This reaction proceeded with a high yield of 94%, indicating that transformations of functional groups at the other end of the molecule can be carried out efficiently without affecting the dimethylnon-7-ene core structure. researchgate.net

Chemo-Enzymatic Considerations

While specific chemo-enzymatic routes to this compound are not extensively documented, the broader field of biocatalysis offers potential strategies. For example, the reverse reaction of enzymatic hydration has been observed in the chemoenzymatic synthesis of enones, where an equilibrium between the alcohol and the enone is established. umich.edu This suggests that for a potential enzymatic synthesis of this compound, controlling the reaction equilibrium, for instance by removing the product as it is formed, would be a key strategy to enhance the yield.

Furthermore, the regioselective hydration of terpenoids using hydratases highlights the potential for highly selective enzymatic transformations on similar substrates. uni-stuttgart.de Developing a specific enzyme for the hydration of a suitable precursor could lead to a highly pure product, minimizing the need for extensive purification steps.

Reported Yields in Related Syntheses

| Product | Starting Material | Reaction Type | Reported Yield | Reference |

| 6,8-Dimethylnon-7-enal | 5,7-Dimethylocta-1,6-diene | Hydroformylation | 48% | google.com |

| (R)-4,8-Dimethylnon-7-enoic Acid | Corresponding Ester | Hydrolysis | 94% | researchgate.net |

This table summarizes reported yields for the synthesis of the target compound's isomer and a related derivative, providing a benchmark for synthetic efficiency.

Biosynthesis and Natural Occurrence of 4,8 Dimethylnon 7 Enal

Investigation of Biosynthetic Pathways

The biosynthesis of 4,8-Dimethylnon-7-enal is understood to follow the pathway of irregular monoterpenes, which deviates from the more common head-to-tail condensation of isoprenoid units.

Proposed Enzyme-Mediated Transformations

The formation of this compound is initiated from fundamental C5 building blocks derived from the isoprenoid pathway. The key steps are proposed as follows:

Formation of Lavandulyl Diphosphate (B83284) (LPP): The biosynthesis of irregular monoterpenes like this compound begins with the unusual head-to-middle condensation of two molecules of dimethylallyl diphosphate (DMAPP). This reaction is catalyzed by a specific class of enzymes known as cis-prenyl diphosphate synthases. A key enzyme in this process is lavandulyl diphosphate synthase (LPPS) , which has been isolated and characterized, for instance, from lavender (Lavandula x intermedia). This enzyme specifically produces lavandulyl diphosphate (LPP), the direct precursor to the lavandulane skeleton.

Conversion of LPP to an Alcohol Intermediate: The diphosphate group of LPP is subsequently removed to yield an alcohol intermediate. Research on the biosynthesis of the related alcohol, lavandulol, in Escherichia coli has identified that a pyrophosphatase, such as RdgB , can efficiently catalyze the conversion of LPP to lavandulol. It is proposed that a similar enzymatic dephosphorylation occurs in organisms that naturally produce this compound, leading to the formation of 4,8-dimethylnon-7-en-1-ol.

Oxidation to the Aldehyde: The final step in the proposed pathway is the oxidation of the primary alcohol, 4,8-dimethylnon-7-en-1-ol, to the corresponding aldehyde, this compound. This transformation is typically carried out by alcohol dehydrogenases (ADHs) , a large and widespread family of enzymes that utilize cofactors such as NAD+ or NADP+.

Isoprenoid Pathway Interconnections in Biological Systems

The biosynthesis of this compound is intrinsically linked to the central isoprenoid pathway, which is responsible for the synthesis of a vast array of natural products. The isoprenoid pathway generates the five-carbon (C5) isomers, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

While regular monoterpenes are formed from the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, the formation of this compound is a clear example of the diversification of this pathway. The synthesis of its precursor, LPP, through the head-to-middle condensation of two DMAPP units, represents a significant branch point in isoprenoid metabolism, leading to the family of irregular monoterpenes. This highlights the metabolic plasticity within organisms to generate structural diversity from common building blocks.

Natural Isolation and Identification of this compound and Related Structures

This compound and structurally similar compounds have been identified in various natural sources, spanning the plant and animal kingdoms.

Sources in Flora and Fauna (e.g., plant volatiles, animal secretions)

Research has identified the presence of this compound and its derivatives in the following natural contexts:

Phlomis Species: The essential oil of Phlomis pungens, a plant species in the Lamiaceae family, has been reported to contain this compound as a volatile constituent. Various species of the genus Phlomis are known to produce a rich array of volatile compounds, primarily sesquiterpenoids.

Tuatara (Sphenodon punctatus): The cloacal gland secretion of the tuatara, a reptile endemic to New Zealand, contains a complex mixture of lipids. Analysis of this secretion has identified (R)-4,8-dimethylnon-7-enoic acid as one of the major medium-chain fatty acids present, primarily in the form of triacylglycerols. While this is the carboxylic acid derivative, its presence strongly suggests the potential for the corresponding aldehyde, this compound, to be a metabolic precursor or a related volatile component in this species.

Metabolic Transformations of this compound in Biological Systems

Enzymatic Biotransformations (e.g., reductions, oxidations)

The aldehyde functional group of this compound makes it a substrate for several enzymatic biotransformations, primarily oxidations and reductions.

Oxidation: In biological systems, aldehydes are commonly oxidized to their corresponding carboxylic acids. This reaction is catalyzed by a group of enzymes known as aldehyde dehydrogenases (ALDHs) and aldehyde oxidases (AOs). wikipedia.orgwikipedia.orgnih.gov These enzymes are widespread in nature and play crucial roles in detoxification and metabolic pathways. wikipedia.orgresearchgate.net The oxidation of this compound would yield 4,8-dimethylnon-7-enoic acid, a compound found in the tuatara. researchgate.netnih.gov This biotransformation is a critical step in the metabolism of aldehydes, converting them into forms that can be further metabolized or excreted. frontiersin.org In insects, aldehyde oxidases have been identified as potential odorant-degrading enzymes, responsible for inactivating pheromone signals. mdpi.com

Reduction: Aldehydes can also be enzymatically reduced to their corresponding primary alcohols. This reaction is typically catalyzed by alcohol dehydrogenases (ADHs), which utilize cofactors such as NADH or NADPH. nih.gov The reduction of this compound would produce 4,8-dimethylnon-7-en-1-ol. Such reactions are a common fate for aldehydes in various metabolic contexts, including the biosynthesis of signaling molecules and the detoxification of reactive aldehydes. researchgate.net

| Transformation | Enzyme Class | Product | Biological Significance | Reference |

|---|---|---|---|---|

| Oxidation | Aldehyde Dehydrogenase (ALDH), Aldehyde Oxidase (AO) | 4,8-Dimethylnon-7-enoic acid | Detoxification, precursor for further metabolism, pheromone inactivation | wikipedia.orgwikipedia.orgmdpi.com |

| Reduction | Alcohol Dehydrogenase (ADH) | 4,8-Dimethylnon-7-en-1-ol | Biosynthesis of other compounds, detoxification | nih.gov |

Role in Intermediary Metabolism (non-human focus)

Once oxidized to its carboxylic acid form, 4,8-dimethylnon-7-enoic acid, the molecule can enter the pathways of fatty acid metabolism. Due to its branched-chain structure, its primary metabolic fate would likely be degradation via peroxisomal β-oxidation. nih.govphysiology.org

Mitochondrial β-oxidation is generally responsible for the breakdown of straight-chain fatty acids. However, fatty acids with methyl branches, like 4,8-dimethylnon-7-enoic acid, are typically handled by the peroxisomal β-oxidation machinery. nih.govsmpdb.calibretexts.org This pathway is equipped with a specific set of enzymes that can accommodate the steric hindrance imposed by the methyl groups. physiology.org

The process begins with the activation of the fatty acid to its CoA ester, 4,8-dimethylnon-7-enoyl-CoA. This molecule then enters the peroxisome, where it undergoes a cycle of four enzymatic reactions:

Acyl-CoA oxidase introduces a double bond.

Enoyl-CoA hydratase adds a water molecule across the double bond.

3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group.

Thiolase cleaves the molecule, releasing acetyl-CoA or propionyl-CoA (depending on the position of the branches) and a shortened acyl-CoA, which can then undergo further rounds of β-oxidation. nih.govlibretexts.org

The breakdown products, acetyl-CoA and propionyl-CoA, can then enter central metabolic pathways such as the citric acid cycle for energy production. smpdb.ca Therefore, this compound, through its conversion to the corresponding carboxylic acid, serves as a precursor for energy metabolism in organisms where it is found.

Chemical Reactivity and Derivatization of 4,8 Dimethylnon 7 Enal

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a carbonyl (C=O) group bonded to a hydrogen atom and a carbon chain. The significant difference in electronegativity between carbon and oxygen results in a polarized bond, with the carbon atom being electrophilic (electron-poor) and the oxygen atom being nucleophilic (electron-rich). lnct.ac.in This polarity is the primary driver of the aldehyde's reactivity.

Nucleophilic Addition Reactions

One of the most fundamental reactions of aldehydes is nucleophilic addition. lnct.ac.inlibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon. This attack breaks the pi (π) bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.orgopenstax.org

The general mechanism can be summarized as follows:

Nucleophilic attack: The nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Protonation: The negatively charged oxygen atom is protonated by a protic solvent or an acid to give the final alcohol product. libretexts.orgopenstax.org

Common nucleophiles that react with aldehydes include:

Organometallic reagents (e.g., Grignard reagents, organolithium compounds): These introduce a new carbon-carbon bond.

Cyanide ions (CN⁻): This reaction leads to the formation of cyanohydrins. libretexts.org

Alcohols (ROH): In the presence of an acid or base catalyst, alcohols add to aldehydes to form hemiacetals. libretexts.org

Water (H₂O): Aldehydes can be hydrated to form geminal diols, though the equilibrium often favors the aldehyde. libretexts.org

Nitrogen nucleophiles (e.g., amines, hydroxylamine (B1172632), hydrazine (B178648) derivatives): These reactions typically result in the formation of a carbon-nitrogen double bond after an initial addition followed by dehydration. khanacademy.org

The reactivity of aldehydes in nucleophilic addition reactions is generally higher than that of ketones due to less steric hindrance and greater polarization of the carbonyl group. lnct.ac.inlibretexts.org

Reductions to Alcohol Derivatives (e.g., 4,8-Dimethylnon-7-en-1-ol)

The aldehyde group of 4,8-dimethylnon-7-enal can be readily reduced to a primary alcohol, yielding 4,8-dimethylnon-7-en-1-ol. This transformation is a cornerstone of organic synthesis.

A common method for this reduction involves the use of sodium borohydride (B1222165) (NaBH₄). For instance, this compound can be treated with sodium borohydride in an alcoholic solvent like ethanol (B145695) at a controlled temperature (e.g., 5-10°C). google.com The excess reducing agent is then quenched, and the reaction mixture is acidified to produce 4,8-dimethylnon-7-en-1-ol. google.com Another approach involves the reduction of related oxazolidinone derivatives with sodium borohydride in a mixture of tetrahydrofuran (B95107) and water. rsc.org

Other reducing agents capable of this transformation include lithium aluminum hydride (LiAlH₄), although it is a much stronger and less selective reducing agent. Catalytic hydrogenation with hydrogen gas (H₂) over a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni) can also be employed, but this method risks reducing the carbon-carbon double bond as well. lasalle.edu

Table 1: Common Reducing Agents for Aldehydes

| Reagent | Formula | Selectivity | Typical Conditions |

| Sodium Borohydride | NaBH₄ | Reduces aldehydes and ketones | Methanol, ethanol, or water as solvent |

| Lithium Aluminum Hydride | LiAlH₄ | Reduces aldehydes, ketones, esters, carboxylic acids | Anhydrous ether or THF as solvent |

| Hydrogen Gas with Metal Catalyst | H₂/Catalyst | Can also reduce alkenes and alkynes | Pt, Pd, or Ni catalyst, pressure |

Oxidations to Carboxylic Acid Derivatives (e.g., 4,8-Dimethylnon-7-enoic Acid)

Oxidation of the aldehyde group in this compound leads to the formation of the corresponding carboxylic acid, 4,8-dimethylnon-7-enoic acid. This compound has been identified in the cloacal gland secretions of the tuatara (Sphenodon punctatus). nih.gov

Several oxidizing agents can achieve this transformation. For instance, the oxidation of the corresponding alcohol, 4,8-dimethylnon-7-en-1-ol, can be accomplished using reagents like sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid. prepchem.com While this method is effective, milder and more selective oxidizing agents are often preferred to avoid side reactions, especially with the presence of the double bond.

Other common oxidizing agents for converting aldehydes to carboxylic acids include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can also react with the alkene moiety if not used under controlled conditions.

Chromium trioxide (CrO₃) in aqueous acid (Jones reagent): A powerful oxidizing agent.

Silver(I) oxide (Ag₂O) or Tollens' reagent ([Ag(NH₃)₂]⁺): These are mild oxidizing agents often used for the selective oxidation of aldehydes. lnct.ac.in

The synthesis of (R)-4,8-dimethylnon-7-enoic acid has been documented through the hydrolysis of a corresponding precursor. researchgate.net

Condensation Reactions

Aldehydes that possess at least one α-hydrogen (a hydrogen atom on the carbon adjacent to the carbonyl group) can undergo condensation reactions, which are crucial for forming carbon-carbon bonds. wikipedia.orgbyjus.com

The most notable of these is the aldol (B89426) condensation . In this reaction, an enolate ion, formed by the deprotonation of the α-carbon of one aldehyde molecule, acts as a nucleophile and attacks the carbonyl carbon of a second aldehyde molecule. byjus.comsigmaaldrich.com This results in the formation of a β-hydroxy aldehyde (an aldol). wikipedia.org Subsequent dehydration (elimination of a water molecule) of the aldol product can lead to the formation of an α,β-unsaturated aldehyde. sigmaaldrich.com

The reaction can be catalyzed by either a base or an acid. wikipedia.orglibretexts.org

Base-catalyzed: A base removes an α-hydrogen to form the nucleophilic enolate. wikipedia.org

Acid-catalyzed: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the attack by the enol form of another aldehyde molecule. libretexts.org

When the condensation occurs between two different aldehydes, it is known as a crossed aldol condensation . byjus.comlibretexts.org To obtain a single major product in a crossed aldol reaction, one of the aldehydes should ideally lack α-hydrogens, making it unable to form an enolate and thus only act as the electrophilic acceptor. byjus.com

Transformations Involving the Olefinic Moiety

The carbon-carbon double bond (C=C) in this compound is an area of high electron density due to the presence of the π bond, making it susceptible to attack by electrophiles. libretexts.orgsavemyexams.com

Electrophilic Addition Reactions

In an electrophilic addition reaction, an electrophile is attracted to the electron-rich double bond. savemyexams.com The π bond is broken, and two new sigma (σ) bonds are formed. chadsprep.com

Common electrophilic addition reactions for alkenes include:

Hydrogenation: The addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst (e.g., Pt, Pd, Ni) to form an alkane. lasalle.edu This would convert this compound to 4,8-dimethylnonanal.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to the double bond to form a dihaloalkane. The reaction with bromine often proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms. lasalle.edu

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond. libretexts.orgchemistrysteps.com This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, and the halide adds to the more substituted carbon. chemistrysteps.com

Hydration: The acid-catalyzed addition of water across the double bond to form an alcohol. This reaction also generally follows Markovnikov's rule. chemistrysteps.com

The reactivity of the double bond in α,β-unsaturated carbonyl compounds can be influenced by the carbonyl group, which can have a deactivating inductive effect. rsc.org However, in this compound, the double bond is not conjugated with the aldehyde group, so its reactivity is more akin to a typical tri-substituted alkene.

Cyclization Reactions

The structural features of this compound, which include a terminal double bond and an aldehyde group, make it a candidate for intramolecular cyclization reactions. These reactions can lead to the formation of various cyclic structures, which are of interest in the synthesis of natural products and fragrance compounds. While specific studies on the cyclization of this compound are not extensively documented in the provided results, analogous reactions with similar unsaturated aldehydes are well-established. For instance, citronellal (B1669106), a structurally related terpene aldehyde, is known to undergo acid-catalyzed cyclization to form isopulegol. It is plausible that under similar acidic conditions or with the use of specific catalysts, this compound could yield corresponding cyclic alcohols or ethers.

Organocatalytic intramolecular carbonyl-ene reactions have been developed for the cyclization of trifluoromethyl ketones derived from citronellal and other aldehydes, producing five- and six-membered carbocycles and heterocycles. molaid.com Phosphoramide derivatives were found to promote the cyclization of trifluoromethyl ketones, while less acidic phosphoric acids were effective catalysts for aldehyde substrates. molaid.com

Ozonolysis and Atmospheric Oxidation Processes

The presence of a double bond in this compound makes it susceptible to ozonolysis and other atmospheric oxidation processes. Research has indicated that related compounds, such as 6,8-dimethylnon-7-enal, play a significant role in atmospheric chemistry. Specifically, the ozonolysis of such hydrocarbons contributes to the formation of highly oxidized multifunctional products, which are crucial for understanding the formation of secondary organic aerosols (SOAs). These aerosols have implications for air quality and climate. The reaction of the double bond with ozone would lead to the cleavage of the carbon-carbon double bond, forming an ozonide intermediate that can further decompose to yield smaller aldehydes and ketones.

Synthesis of Key Derivatives and Analogues for Research Applications

The aldehyde functional group and the terminal double bond in this compound provide reactive sites for the synthesis of a variety of derivatives and analogues. These derivatives are valuable in research for structure-activity relationship studies, particularly in the fields of fragrance and pheromone chemistry.

Aldehyde Derivatives (e.g., Oximes, Nitriles, Acetals)

The aldehyde group of this compound can be readily converted into other functional groups.

Oximes: Reaction with hydroxylamine would yield the corresponding oxime. (S)-3,7-Dimethyloct-6-enal oxime is a known derivative of the related citronellal. tuwien.at

Nitriles: The aldehyde can be converted to a nitrile. A general procedure for the synthesis of 4,8-dimethylnon-7-enenitrile (B1208599) has been described. tesisenred.net

Acetals: Treatment with alcohols in the presence of an acid catalyst can form acetals. A patent describes the formation of acetals from the related 6,8-dimethyl-non-7-enal with the general formula CH(OR)2, where R represents a linear or branched C1-C5 alkyl or alkenyl chain. google.com

Related Ketones (e.g., 4,8-Dimethylnon-7-en-2-one)

The ketone analogue, 4,8-Dimethylnon-7-en-2-one, is a known compound with documented synthesis methods. nih.gov One synthetic route involves the oxidation of the corresponding secondary alcohol, 4,8-dimethylnon-7-en-2-ol. prepchem.com This oxidation can be achieved using reagents such as sodium dichromate in the presence of sulfuric acid. prepchem.com The starting alcohol, 4,8-dimethylnon-7-en-2-ol, is also a commercially available compound. nih.govassocaseari.it

A patent also describes a Grignard reaction that can lead to the synthesis of 4,8-dimethylnon-7-en-2-one. google.com

Lactone Analogues (e.g., 4,8-Dimethylnon-7-en-4-olides)

Lactone analogues, specifically (±)-4,8-dimethylnon-7-en-4-olide, are recognized synthetic compounds used in the flavor and fragrance industry. ontosight.ai This lactone is also known by other names such as Orin lactone and 5-methyl-5-(4-methyl-3-pentenyl)-4,5-dihydro-2(3H)-furanone. ontosight.aifemaflavor.org The synthesis of these lactones involves complex organic chemistry processes. ontosight.ai The two enantiomers of this lactone have distinct odor profiles: the (-)-(S)-enantiomer has a fresh, fruity, peach or pear-like odor, while the (+)-(R)-enantiomer has an oily, heavy, milky, and coconut-like odor. leffingwell.com

Acetate (B1210297) and Other Ester Derivatives

Ester derivatives of the alcohol corresponding to this compound are also of interest. The reduction of the aldehyde to the primary alcohol, 4,8-dimethylnon-7-en-1-ol, provides the precursor for esterification. A patent describes the synthesis of various esters, including acetate, propionate, butyrate, and others, from the related 6,8-dimethylnon-7-enol. google.comgoogle.com The synthesis of 4,8-dimethyl-7-nonen-2-yl acetate is also documented. thegoodscentscompany.com

Furthermore, the synthesis of 4,8-dimethylnon-7-en-1-yl (2E)-3-phenylpro-2-enolate has been achieved through the transesterification of ethyl (2E)-3-phenylprop-2-enoate and 4,8-dimethylnon-7-en-1-ol using an immobilized lipase (B570770) catalyst, with the reaction being enhanced by microwave irradiation. praiseworthyprize.org

Advanced Analytical Methodologies for 4,8 Dimethylnon 7 Enal Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 4,8-Dimethylnon-7-enal, enabling its separation from reactants, byproducts, and other components within a sample. The choice of technique depends on the specific analytical goal, from quantifying its presence in a volatile mixture to isolating it for further study.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Given the volatility of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for its analysis. This technique is frequently used to identify and quantify the compound in complex volatile samples, such as essential oils or the headspace of biological materials. researchgate.netresearchgate.net In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The volatile components, including this compound, are then separated as they travel through a capillary column. The separation is based on the compounds' different boiling points and affinities for the column's stationary phase. researchgate.net

Upon exiting the column, the separated molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound. By comparing the retention time from the GC and the mass spectrum from the MS with those of a known standard, analysts can confirm the presence and determine the concentration of this compound. researchgate.net This method is particularly powerful for analyzing trace amounts of the compound and resolving it from structurally similar molecules. tuwien.at

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) serves as a complementary technique to GC-MS, particularly for analyzing less volatile derivatives of this compound or for assessing its purity. researchgate.nettuwien.at HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. This technique is advantageous for analyzing mixtures that may not be suitable for the high temperatures of GC analysis. uantwerpen.be

In the context of this compound research, HPLC can be used to monitor the progress of a synthesis reaction or to determine the purity of the final product. By using a suitable detector, such as an ultraviolet (UV) detector (as the aldehyde group has a weak UV absorbance) or a refractive index (RI) detector, the concentration of the compound in a sample can be quantified.

Chiral Gas Chromatography for Enantiomeric Purity Determination

The this compound molecule contains a chiral center at the C4 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((4R)- and (4S)-4,8-Dimethylnon-7-enal). These enantiomers may possess different olfactory properties. Therefore, determining the enantiomeric purity of a sample is critical.

Chiral Gas Chromatography is the premier technique for this purpose. researchgate.net This method utilizes a special GC column where the stationary phase is itself chiral. This chiral stationary phase interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. By comparing the peak areas of the two separated enantiomers, the enantiomeric excess (ee) of the mixture can be accurately determined. This technique was successfully used to elucidate the absolute configuration of the related compound (R)-4,8-dimethylnon-7-enoic acid by using a chiral GC phase. researchgate.net

Preparative Chromatography for Isolation

When a pure sample of this compound is required for structural confirmation or other studies, preparative chromatography is employed. tuwien.atgoogle.com This technique is essentially a scaled-up version of analytical chromatography, designed to separate and collect larger quantities of a target compound.

Both preparative gas chromatography and preparative liquid chromatography (often over silica (B1680970) gel) can be used. tesisenred.netchemrxiv.org In preparative LC, a solution containing the mixture is passed through a column packed with a stationary phase (like silica gel). The components separate based on their polarity, and the fraction containing this compound is collected as it elutes from the column. tesisenred.netchemrxiv.org While preparative HPLC is also an option, in some cases, the compound has been found to be unstable under these conditions, leading to decomposition. tuwien.at

Spectroscopic Techniques for Structural Elucidation

Once a pure sample of this compound is obtained, spectroscopic techniques are used to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. google.comgoogle.com It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy : This technique provides information about the different types of protons (hydrogen atoms) in the molecule and their chemical environment. For this compound, the ¹H NMR spectrum would show characteristic signals. The most downfield signal, typically between δ 9.7 and 9.8 ppm, is characteristic of the aldehyde proton (-CHO). google.com The proton on the double bond (vinylic proton) at C7 would appear around δ 5.1 ppm. The various methyl and methylene (B1212753) protons along the carbon chain would have distinct chemical shifts and splitting patterns that help to piece together the structure. google.comgoogle.com

¹³C NMR Spectroscopy : This method provides information about the carbon atoms in the molecule. The most deshielded carbon would be the carbonyl carbon of the aldehyde group, appearing around δ 202 ppm. The carbons of the double bond (C7 and C8) would resonate in the vinylic region (approximately δ 124 and δ 131 ppm). The remaining aliphatic carbons would appear at higher field strengths.

2D NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons. A COSY spectrum shows which protons are coupled to each other, allowing for the tracing of the entire proton network through the carbon chain. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. Together, these 2D NMR experiments provide unambiguous confirmation of the structure of this compound. google.com

Below are tables with predicted NMR data for this compound based on data from structurally similar compounds found in the literature. google.comgoogle.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H1 (Aldehyde) | 9.7 - 9.8 | Triplet (t) | ~1.8 |

| H7 (Vinylic) | ~5.1 | Triplet-like (t) | ~7.0 |

| H2 (Methylene) | ~2.4 | Multiplet (m) | - |

| H3 (Methylene) | ~1.5 | Multiplet (m) | - |

| H4 (Methine) | ~2.2 | Multiplet (m) | - |

| H5 (Methylene) | ~1.3 | Multiplet (m) | - |

| H6 (Methylene) | ~2.0 | Multiplet (m) | - |

| C4-CH₃ (Methyl) | ~0.9 | Doublet (d) | ~6.5 |

| C8-CH₃ (Methyl) | ~1.6 | Singlet (s) | - |

| C8-CH₃ (Methyl) | ~1.7 | Singlet (s) | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (Carbonyl) | ~202 |

| C8 (Vinylic) | ~131 |

| C7 (Vinylic) | ~124 |

| C2 | ~44 |

| C3 | ~22 |

| C4 | ~37 |

| C5 | ~30 |

| C6 | ~25 |

| C4-CH₃ | ~20 |

| C8-CH₃ | ~18 |

| C8-CH₃ | ~26 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, characteristic vibrations of chemical bonds can be observed. For this compound, IR spectroscopy is instrumental in confirming the presence of its key aldehyde and alkene functionalities.

The molecule's structure contains two primary functional groups that produce distinct signals in an IR spectrum: the carbonyl group (C=O) of the aldehyde and the carbon-carbon double bond (C=C) of the alkene. The aldehyde C-H bond also gives a characteristic stretch. The expected absorption bands for these groups are well-defined. libretexts.orgvscht.cz For instance, aliphatic aldehydes typically exhibit a strong C=O stretching vibration band around 1720-1740 cm⁻¹. The C=C stretching vibration for a substituted alkene appears in the 1640-1680 cm⁻¹ region. vscht.cz The presence of these specific absorption bands provides clear evidence for the compound's core structure.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1720 - 1740 | Strong |

| Aldehyde | C-H Stretch | 2820 - 2850 and 2720 - 2750 | Medium to Weak |

| Alkene | C=C Stretch | 1640 - 1680 | Medium, Variable |

| Alkene | =C-H Stretch | 3010 - 3100 | Medium |

| Alkyl | C-H Stretch | 2850 - 3000 | Strong |

This table is generated based on typical values for aldehyde and alkene functional groups. libretexts.orgvscht.cz

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy and precision. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This precision allows for the calculation of a unique elemental formula, providing a high degree of confidence in the identification of a compound.

For this compound (C₁₁H₂₀O), the theoretical exact mass is 168.151415 Da. HRMS analysis would aim to detect a molecular ion [M]⁺ or a protonated molecule [M+H]⁺ with a mass that corresponds closely to this calculated value. The ability to distinguish between compounds with the same nominal mass but different elemental compositions (isobars) makes HRMS an indispensable tool in complex sample analysis. uantwerpen.be The technique is frequently used to confirm the identity of synthetic products and to identify unknown compounds in environmental or biological samples.

Integrated Analytical Strategies

To tackle the challenges of analyzing complex mixtures and detecting trace amounts of this compound, researchers often employ integrated analytical strategies. These involve combining separation techniques with powerful detectors (hyphenated techniques) and utilizing specialized sample preparation methods to isolate and concentrate the analyte.

Hyphenated techniques link a separation method, such as gas chromatography (GC) or liquid chromatography (LC), directly to a spectroscopic detection method, like mass spectrometry (MS) or nuclear magnetic resonance (NMR). ijpsjournal.comnih.gov This combination provides both separation of the analyte from a mixture and its subsequent structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common hyphenated technique for the analysis of volatile compounds like this compound. ajpaonline.com In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a molecular fingerprint. ajrconline.org For example, analysis of volatile aldehydes can be performed using a GC oven temperature program that starts at 50°C and ramps up to 250°C, with the mass spectrometer set to monitor specific fragment ions for enhanced sensitivity. chromatographyonline.com

Other powerful hyphenated techniques include LC-MS, which is suitable for less volatile compounds, and LC-IR, which can provide real-time functional group information for separated components. nih.govajrconline.org These integrated systems are crucial for identifying and quantifying compounds in complex matrices. ijpsjournal.com

When analyzing this compound at trace levels (ppb or ppt), sample preparation and enrichment are critical steps to concentrate the analyte and remove interfering matrix components. nih.gov

Solid-Phase Microextraction (SPME) is a widely used solvent-free technique for extracting volatile and semi-volatile compounds. chromatographyonline.com A fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample or directly immersed in it. The analytes adsorb to the fiber and are then thermally desorbed into the injector of a GC. For aldehydes, derivatization on the fiber using reagents like o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA) can improve selectivity and sensitivity. chromatographyonline.com

Headspace Analysis , including static and dynamic methods, is another common approach for volatile compounds. syft.com

Static Headspace: A sample is sealed in a vial and heated, allowing volatile compounds to equilibrate between the sample and the gas phase (headspace). A portion of the headspace is then injected into the GC. chromatographyonline.com

Dynamic Headspace Extraction (DHS): An inert gas is passed through the sample, purging the volatiles onto a sorbent trap. The trap is then rapidly heated to desorb the concentrated analytes for analysis. DHS offers superior sensitivity compared to static headspace or SPME for many applications. nih.gov

Other methods include derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form stable, colored derivatives that can be easily analyzed by LC-UV. scispace.com The choice of method depends on the sample matrix, the required sensitivity, and the analytical instrumentation available.

Table 2: Comparison of Sample Preparation Techniques for Volatile Aldehydes

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| Headspace SPME | Adsorption of analytes from headspace onto a coated fiber, followed by thermal desorption. chromatographyonline.com | Solvent-free, fast, inexpensive, good for volatile/semi-volatile compounds. chromatographyonline.com | Environmental air analysis, food and fragrance profiling. chromatographyonline.comscispace.com |

| Dynamic Headspace (DHS) | Purging of headspace volatiles by an inert gas onto a sorbent trap, followed by thermal desorption. nih.gov | High sensitivity, exhaustive extraction of volatiles, suitable for trace analysis. nih.gov | Analysis of blood volatiles, environmental monitoring. nih.gov |

| Derivatization (e.g., with DNPH) | Chemical reaction of the aldehyde with a reagent to form a more stable or easily detectable derivative. scispace.com | Enhances stability and detection (e.g., by UV), high selectivity. scispace.com | Indoor and outdoor air quality monitoring. scispace.com |

Biological and Ecological Significance of 4,8 Dimethylnon 7 Enal

Role as a Semiochemical in Chemical Ecology

Semiochemicals are crucial for mediating interactions between organisms. 4,8-Dimethylnon-7-enal and its derivatives have been identified as components of natural secretions, suggesting their role in chemical communication.

Involvement in Animal Communication (e.g., Tuatara cloacal gland secretions)

Chemical communication is a vital aspect of the biology of many reptile species. In a notable example, the cloacal gland secretions of the tuatara (Sphenodon punctatus), a unique reptile endemic to New Zealand, have been found to contain a complex mixture of lipids. Among the various fatty acids identified in these secretions is (R)-4,8-dimethylnon-7-enoic acid, a carboxylic acid derivative of this compound.

The presence of this and other structurally related compounds in the tuatara's cloacal secretions suggests a role in individual recognition and social signaling. The specific composition of these secretions can vary between individuals, potentially conveying information about identity, sex, or reproductive status. While the aldehyde form, this compound, has not been explicitly identified in these secretions, the presence of its corresponding acid points to a biosynthetic pathway for this class of branched-chain unsaturated compounds and their potential as semiochemicals in this ancient reptile.

Contribution to Insect Pheromone Systems (e.g., Hornet alarm pheromones, for related ketones)

While there is no direct evidence to date of this compound serving as an insect pheromone, structurally related ketones with similar carbon chain lengths are known components of insect alarm pheromones, particularly in hornets. For instance, various aliphatic ketones, such as heptan-2-one, nonan-2-one, and undecan-2-one, have been identified in the venom of the giant hornet (Vespa mandarinia) and the Asian hornet (Vespa velutina) and are known to elicit alarm and aggressive behaviors in their nestmates.

These ketones share structural similarities with this compound, such as a comparable carbon backbone length. This raises the possibility that branched unsaturated aldehydes like this compound could have similar semiochemical activity in some insect species, potentially as alarm pheromones or in other forms of chemical communication. The specific arrangement of methyl groups and the double bond in this compound would likely confer species-specificity to its signaling function. Further research is needed to explore the potential role of this aldehyde in insect chemical ecology.

Chemoreception and Olfactory Perception Studies

The perception of aldehydes by olfactory systems is a well-studied area of chemoreception. Generally, unsaturated aldehydes are known to elicit a range of odor perceptions in humans, often described as green, grassy, melon-like, or citrusy. The specific odor profile is dependent on the chain length, the position of the double bond, and the presence of any branching.

While specific olfactory perception studies on this compound are limited, research on related unsaturated aldehydes indicates that they are detected by specific olfactory receptors in the nasal cavity. The interaction between the aldehyde and the receptor protein initiates a signal cascade that results in the perception of a particular scent. It is plausible that this compound would be perceived as having a complex odor profile, likely with green and citrus notes, due to its unsaturated and branched structure. The study of how such molecules are perceived can provide insights into the coding of olfactory information.

Stereoisomerism and Differential Biological Activity

Stereoisomerism plays a critical role in the biological activity of semiochemicals. The presence of a chiral center at the fourth carbon position in this compound means that it can exist as two different enantiomers: (R)-4,8-Dimethylnon-7-enal and (S)-4,8-Dimethylnon-7-enal. It is highly probable that these two enantiomers will have different biological activities.

In many biological systems, only one enantiomer of a chiral molecule is active, as it has the correct three-dimensional shape to bind to its specific receptor protein. The other enantiomer may be inactive or even elicit a different response. The identification of the (R)-enantiomer of the related 4,8-dimethylnon-7-enoic acid in tuatara secretions underscores the stereospecificity of biological systems.

Currently, there is a lack of published research on the synthesis and differential biological activity of the individual enantiomers of this compound. Such studies would be crucial to fully understand its role as a semiochemical and would likely reveal that one enantiomer is significantly more potent in any identified biological function. This remains an important area for future investigation in the field of chemical ecology.

Environmental Fate and Atmospheric Chemistry

Volatile organic compounds (VOCs) like this compound are emitted into the atmosphere from various biogenic and anthropogenic sources. Once in the atmosphere, they can undergo chemical transformations that have significant environmental implications.

Participation in Atmospheric Ozonolysis and Secondary Organic Aerosol Formation

Unsaturated aldehydes are known to be reactive towards atmospheric oxidants, particularly ozone (O₃). The reaction of ozone with the carbon-carbon double bond in this compound, a process known as ozonolysis, is expected to be a significant atmospheric degradation pathway for this compound.

The ozonolysis of unsaturated aldehydes leads to the formation of a variety of smaller, more oxidized products, including smaller aldehydes and Criegee intermediates. These products can have lower volatility than the parent compound and can contribute to the formation of secondary organic aerosols (SOA). SOA are microscopic particles suspended in the atmosphere that can have significant impacts on air quality, climate, and human health.

The potential for this compound to contribute to SOA formation is an important aspect of its environmental significance. The yield and composition of the SOA formed would depend on a variety of factors, including the concentration of other atmospheric pollutants like nitrogen oxides (NOx). Further studies on the specific reaction kinetics and product formation from the atmospheric oxidation of this compound are needed to fully assess its impact on atmospheric chemistry.

Degradation Pathways in Environmental Matrices

The environmental fate of this compound, a branched unsaturated aldehyde, is governed by a combination of biotic and abiotic degradation processes. While specific studies on this compound are limited, its structural features—a reactive aldehyde group, a carbon-carbon double bond, and a branched aliphatic chain—allow for the extrapolation of degradation pathways from related compounds.

Microbial Degradation:

Microorganisms are expected to play a central role in the breakdown of this compound in soil and aquatic environments. The degradation is likely initiated through two primary enzymatic pathways targeting the aldehyde functional group:

Oxidation: Aldehyde dehydrogenases can catalyze the oxidation of the aldehyde group to a carboxylic acid, forming 4,8-dimethylnon-7-enoic acid. This acid can then enter the β-oxidation pathway, where the carbon chain is sequentially shortened.

Reduction: Alcohol dehydrogenases can reduce the aldehyde to its corresponding primary alcohol, 4,8-dimethylnon-7-en-1-ol. This alcohol can then be further metabolized.

The carbon-carbon double bond is also susceptible to microbial attack, potentially through saturation via hydrogenation, leading to the formation of 4,8-dimethylnonanal. This saturated aldehyde would then undergo oxidation or reduction as described above. The branched nature of the carbon skeleton may influence the rate of degradation, as highly branched structures can sometimes hinder enzymatic breakdown compared to linear analogues.

Studies on structurally similar compounds, such as the monoterpenoid aldehyde citronellal (B1669106), have demonstrated the capability of various bacterial strains, including those from the Pseudomonas genus, to utilize them as a carbon source. The degradation of citronellal often proceeds through oxidation to citronellic acid, followed by further metabolism.

Photochemical Degradation:

In the atmosphere, this compound is likely to undergo photochemical degradation. The primary mechanism is expected to be its reaction with hydroxyl radicals (•OH), which are highly reactive and ubiquitous in the troposphere. This reaction can lead to the formation of various smaller, oxygenated volatile organic compounds. The presence of the double bond makes the molecule susceptible to attack by ozone (O₃) as well, leading to ozonolysis and the formation of smaller aldehydes and carboxylic acids.

The table below summarizes the probable degradation pathways and the types of resulting products.

| Degradation Process | Matrix | Primary Mechanism | Potential Intermediate/Final Products |

| Microbial Degradation | Soil, Water | Enzymatic Oxidation/Reduction | 4,8-dimethylnon-7-enoic acid, 4,8-dimethylnon-7-en-1-ol, 4,8-dimethylnonanal |

| Photochemical Degradation | Air | Reaction with •OH radicals, Ozonolysis | Smaller aldehydes, Carboxylic acids, Carbon dioxide |

Enzymatic Inhibition and Modulatory Activities (non-clinical)

The chemical structure of this compound suggests its potential to interact with and modulate the activity of various enzymes. The electrophilic nature of the aldehyde group, coupled with the hydrophobic aliphatic chain, allows for a range of potential non-covalent and covalent interactions with enzyme active sites.

In Silico Docking Studies for Enzyme Interactions

While specific in silico docking studies for this compound are not extensively reported in the literature, its structural characteristics allow for hypothetical modeling of its interactions with enzyme active sites. Molecular docking simulations are a valuable tool for predicting the binding affinity and orientation of a ligand within a protein's binding pocket.

For a hypothetical docking study of this compound with an enzyme such as a dehydrogenase or a cytochrome P450, the following interactions would be anticipated:

Hydrogen Bonding: The oxygen atom of the aldehyde group can act as a hydrogen bond acceptor with amino acid residues such as tyrosine, serine, or threonine in the enzyme's active site.

Hydrophobic Interactions: The long, branched alkyl chain of the molecule would likely form van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine, contributing significantly to the binding affinity.

Covalent Bonding: The electrophilic carbon of the aldehyde group could potentially form a reversible covalent bond (a Schiff base) with the amino group of a lysine (B10760008) residue within the active site.

These interactions are similar to those observed in docking studies of other terpenoid aldehydes with various enzymes. chemrxiv.org The binding energy and the specific orientation of the molecule within the active site would determine whether it acts as a substrate, an inhibitor, or a modulator of the enzyme's activity.

The following table outlines the potential interactions of this compound with hypothetical enzyme active site residues based on in silico modeling principles.

| Type of Interaction | Functional Group of this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Aldehyde Oxygen | Tyrosine, Serine, Threonine, Histidine |

| Hydrophobic Interactions | Dimethylnonene chain | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| Covalent Bonding (Schiff Base) | Aldehyde Carbon | Lysine |

Investigation of Anti-Methanogenic Properties in Agricultural Contexts

In ruminant agriculture, methane (B114726) produced during enteric fermentation represents a significant loss of dietary energy and a potent greenhouse gas. There is growing interest in feed additives that can modulate rumen microbial populations to reduce methanogenesis. Essential oils and their constituent compounds, including various aldehydes and terpenes, have been investigated for their anti-methanogenic properties. veterinarska-stanica-journal.hruwa.edu.au

The proposed mechanisms by which aldehydes like this compound could inhibit methanogens include:

Direct Inhibition of Methanogenic Archaea: The lipophilic nature of the molecule may allow it to disrupt the cell membranes of methanogens, leading to cell lysis or dysfunction.

Enzyme Inhibition: The aldehyde group could interact with and inhibit key enzymes involved in the methanogenesis pathway. veterinarska-stanica-journal.hr For example, it might interfere with enzymes responsible for the final step of methane formation.

Shifting Rumen Fermentation: By selectively inhibiting certain microbial populations, the compound could alter the fermentation pathways, leading to a decrease in the production of hydrogen, a primary substrate for methanogenesis.

Research on other unsaturated aldehydes, such as cinnamaldehyde (B126680) and citral, has demonstrated their ability to reduce methane production in vitro. uwa.edu.au For instance, cinnamaldehyde is thought to inhibit microbial enzymes through the action of its carbonyl group. veterinarska-stanica-journal.hr While direct studies on this compound are lacking, its structural similarity to other bioactive terpenoid aldehydes suggests it may possess similar anti-methanogenic properties.

The table below summarizes the potential anti-methanogenic mechanisms of action for this compound in a ruminant agricultural context.

| Proposed Mechanism of Action | Target | Potential Outcome |

| Direct Microbial Inhibition | Methanogenic Archaea | Reduced methanogen population |

| Enzyme Inhibition | Key enzymes in methanogenesis pathway | Decreased methane synthesis |

| Alteration of Fermentation | Rumen microbial ecosystem | Reduced availability of hydrogen for methanogenesis |

Theoretical and Computational Studies on 4,8 Dimethylnon 7 Enal

Molecular Modeling and Conformational Analysis

Such studies would typically involve:

Conformational Searching: Using algorithms like molecular mechanics force fields (e.g., MMFF or AMBER) to systematically or stochastically rotate bonds and identify low-energy conformers.

Energy Minimization: Optimizing the geometry of each identified conformer to find the most stable arrangement of atoms.

Population Analysis: Calculating the relative energies of the conformers to predict their abundance at a given temperature, often using Boltzmann statistics.

Despite the utility of these methods, specific conformational analysis studies for 4,8-dimethylnon-7-enal have not been published in the available scientific literature.

Table 1: Predicted Conformational Data (Hypothetical) This table illustrates the type of data that would be generated from a conformational analysis. Note: The following data is hypothetical and for illustrative purposes only, as no specific studies on this compound are available.

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C4-C5-C6-C7) | Predicted Population (%) |

| 1 | 0.00 | 178.5° | 45.2 |

| 2 | 0.85 | -65.2° | 20.1 |

| 3 | 1.20 | 68.9° | 12.5 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which in turn govern its reactivity. For this compound, these calculations could reveal:

Electron Distribution: Mapping of electron density to identify electron-rich and electron-poor regions.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of nucleophilic and electrophilic attack. The energy gap between HOMO and LUMO is an indicator of chemical reactivity.

Reactivity Descriptors: Calculation of parameters like chemical potential, hardness, and electrophilicity index to quantify the molecule's reactivity.

While DFT is a standard method for such analyses of organic molecules, specific studies detailing the electronic structure and reactivity of this compound are not available.

Table 2: Calculated Electronic Properties (Hypothetical) This table shows examples of electronic properties that would be determined through quantum chemical calculations. Note: The following data is hypothetical and for illustrative purposes.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Computational Prediction of Spectroscopic Properties

Computational methods can predict various types of spectra for a molecule, which can aid in its identification and characterization.

NMR Spectroscopy: Calculation of nuclear magnetic shielding constants to predict 1H and 13C NMR chemical shifts. These predictions are valuable for confirming the structure of a synthesized compound.

IR Spectroscopy: Calculation of vibrational frequencies to predict the infrared spectrum. This helps in identifying the presence of specific functional groups, such as the aldehyde C=O stretch and the C=C stretch in this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding UV-Vis absorption spectrum, which is related to the molecule's conjugation and color.

While online databases may contain predicted spectra based on general algorithms, detailed, peer-reviewed computational studies on the spectroscopic properties of this compound are absent from the literature.

Table 3: Predicted Spectroscopic Data (Hypothetical) This table provides an example of what predicted spectroscopic data would look like. Note: The following data is hypothetical and for illustrative purposes.

| Spectroscopy Type | Key Predicted Signal | Predicted Value |

| 13C NMR | Aldehyde Carbon (C1) | ~202 ppm |

| 1H NMR | Aldehyde Proton (-CHO) | ~9.7 ppm |

| IR | C=O Stretch | ~1730 cm-1 |

| UV-Vis | λmax | ~220 nm |

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this could involve studying:

Addition Reactions: Modeling the nucleophilic addition to the aldehyde carbonyl group or conjugate addition to the α,β-unsaturated system.

Oxidation/Reduction: Investigating the mechanism of oxidation to a carboxylic acid or reduction to an alcohol.

Pericyclic Reactions: Exploring potential cycloaddition or other pericyclic reactions involving the double bond.

These studies would provide a detailed, step-by-step understanding of how this compound participates in chemical transformations. However, no such computational studies on the reaction mechanisms of this specific aldehyde have been found.

Enzyme-Ligand Interaction Simulations and Binding Affinity Predictions

As a molecule with a distinct odor, this compound likely interacts with olfactory receptors. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a small molecule (ligand) binds to a protein receptor.

Molecular Docking: This would involve predicting the preferred binding pose of this compound within the active site of an olfactory receptor or other relevant enzyme. The docking score would provide an estimate of the binding affinity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations could be run to observe the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and key binding residues.

Binding Free Energy Calculations: Methods like MM/PBSA or MM/GBSA could be used to provide a more accurate prediction of the binding affinity.

Such simulations are common in the study of fragrance molecules and their interaction with biological systems. Nevertheless, there are no published studies specifically detailing enzyme-ligand interaction simulations or binding affinity predictions for this compound.

Future Research Directions and Interdisciplinary Prospects for 4,8 Dimethylnon 7 Enal

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The future synthesis of 4,8-Dimethylnon-7-enal will likely pivot towards more sustainable and efficient methodologies, moving beyond traditional organic chemistry. A significant research direction lies in the application of heterogeneous catalysis. For instance, methods for producing terpene aldehydes and ketones through the oxidative dehydrogenation of their corresponding alcohols using heterogeneous ruthenium catalysts in the presence of oxygen have been developed. google.com This approach eliminates the need for solvents and simplifies catalyst removal, aligning with the principles of green chemistry. google.com

Further exploration into biocatalysis and chemocatalysis in microbial cell factories presents another promising frontier. elsevierpure.com Such systems could provide a controlled and environmentally benign route to fragrance aldehydes. Additionally, leveraging supercritical fluids like carbon dioxide (CO2) as alternative reaction media could offer significant advantages. Supercritical CO2 is a non-toxic, non-flammable, and inexpensive solvent that can facilitate cleaner reactions and easier product separation, a technique that has been explored for other terpene transformations.

Organocatalysis also offers a powerful tool for the asymmetric synthesis of complex molecules derived from terpene aldehydes. rsc.org Future research could focus on developing specific organocatalysts to control the stereochemistry at the C4 chiral center of this compound, which is crucial for its biological activity, particularly if it functions as a pheromone.

| Synthetic Approach | Key Principles & Advantages | Potential Application to this compound |

|---|---|---|

| Heterogeneous Catalysis | - Use of solid catalysts (e.g., supported metals like Ruthenium).

| Oxidative dehydrogenation of 4,8-Dimethylnon-7-en-1-ol to the target aldehyde. |

| Supercritical Fluids | - Using solvents like CO2 above their critical temperature and pressure.

| A green medium for catalytic synthesis or modification reactions. |

| Organocatalysis | - Use of small organic molecules as catalysts.

| Asymmetric synthesis to produce specific enantiomers of this compound. |

Discovery of Undiscovered Biological and Ecological Roles